N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
Description
N1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a pyrazine core substituted with a cyano group at position 3 and a piperidine ring at position 2. The piperidine moiety is further functionalized with a methyl group at position 4, linked to the oxalamide backbone.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-13-2-3-15(10-16(13)21)26-20(29)19(28)25-12-14-4-8-27(9-5-14)18-17(11-22)23-6-7-24-18/h2-3,6-7,10,14H,4-5,8-9,12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYSQCJTHJEBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a complex organic compound belonging to the class of N,N'-disubstituted oxalamides. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including a pyrazine ring and piperidine moiety, contribute to its diverse biological effects.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 389.48 g/mol. The structural components include:
- Oxalamide Core : Known for its role in various biological activities.
- Piperidine Ring : Enhances interaction with biological targets.
- Fluoromethylphenyl Group : Potentially increases lipophilicity and receptor binding affinity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its pharmacological potential:
Anticancer Activity
Research indicates that compounds with oxalamide structures may exhibit anticancer properties. The presence of the piperidine moiety is associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. A study demonstrated that similar compounds showed IC50 values in the micromolar range against multiple cancer types, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Preliminary results indicate moderate to strong antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Notably, it demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
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Anticancer Studies :
- A series of oxalamide derivatives were synthesized and tested for anticancer activity, revealing that modifications in the piperidine ring significantly influenced their potency against cancer cell lines .
- The introduction of fluorine substituents was found to enhance cytotoxicity, possibly due to increased lipophilicity and improved receptor interactions.
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Antimicrobial Screening :
- In vitro assays demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity against pathogens like Escherichia coli and Salmonella Typhi .
- The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups could optimize antibacterial efficacy.
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Enzyme Inhibition Studies :
- Research on enzyme inhibitors revealed that compounds containing piperidine moieties showed promising results in inhibiting urease and AChE, with IC50 values indicating strong inhibitory effects .
- These findings suggest that further exploration into this compound's ability to modulate enzyme activity could lead to novel therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamide derivatives with piperidine or thiazole moieties have been synthesized and evaluated for antiviral activity, particularly as HIV entry inhibitors targeting the CD4-binding site. Key analogues include:
Key Observations :
- The 3-fluoro-4-methylphenyl group in the query compound likely increases metabolic stability compared to chlorophenyl analogues (e.g., compound 8 ), as fluorine substitution often reduces oxidative degradation .
Functional Group Variations
Pharmacokinetic and Toxicological Comparisons
Research Findings and Gaps
- Further in vitro assays are needed to confirm this .
- Synthetic Challenges: The 3-cyanopyrazine group may complicate stereochemical outcomes during synthesis, as seen in diastereomeric mixtures of related compounds (e.g., compound 38, 47% yield) .
- Unanswered Questions: No data exist on the query compound’s solubility, plasma protein binding, or CYP450 interactions, which are critical for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
